molecular formula C3H5NO3 B1196267 3-Amino-3-oxopropanoic acid CAS No. 2345-56-4

3-Amino-3-oxopropanoic acid

Cat. No.: B1196267
CAS No.: 2345-56-4
M. Wt: 103.08 g/mol
InChI Key: CGJMROBVSBIBKP-UHFFFAOYSA-N
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Description

3-Amino-3-Oxopropanoic Acid, also known as malonamic acid, is an organic compound belonging to the class of carboxylic acids. It is characterized by the presence of both an amino group and a keto group on a three-carbon backbone.

Scientific Research Applications

3-Amino-3-Oxopropanoic Acid has a wide range of applications in scientific research:

Safety and Hazards

The safety information available indicates that 3-Amino-3-oxopropanoic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

3-Amino-3-oxopropanoic acid plays a significant role in biochemical reactions, particularly those involving amino acid metabolism. It is known to interact with enzymes such as malonamidase E2, which is found in Bradyrhizobium japonicum . The interaction with malonamidase E2 suggests that this compound may be involved in the hydrolysis of amide bonds, contributing to the metabolism of nitrogen-containing compounds. Additionally, the presence of both amino and keto groups allows it to participate in various redox reactions and serve as a substrate for transamination reactions.

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with malonamidase E2 can affect nitrogen metabolism within cells, potentially altering the levels of key metabolites and influencing cellular growth and differentiation . Furthermore, the compound’s ability to participate in redox reactions may impact oxidative stress responses and the overall redox state of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific context of the reaction. For example, its interaction with malonamidase E2 involves the binding of the amino group to the active site of the enzyme, leading to the hydrolysis of amide bonds . This interaction can result in changes in enzyme activity and subsequent alterations in metabolic pathways. Additionally, this compound may influence gene expression by acting as a signaling molecule or by modulating the activity of transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under normal storage conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic flux and changes in the expression of genes involved in nitrogen metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance metabolic processes and support normal cellular function. At high doses, it can exhibit toxic or adverse effects, such as disruptions in nitrogen metabolism and oxidative stress . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its beneficial effects without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to amino acid metabolism and nitrogen cycling. It interacts with enzymes such as malonamidase E2, which plays a role in the hydrolysis of amide bonds and the release of ammonia . This interaction is crucial for maintaining nitrogen balance within cells and tissues. Additionally, this compound may influence metabolic flux by serving as a substrate for transamination reactions, thereby affecting the levels of key metabolites involved in energy production and biosynthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its presence in the cytoplasm may enhance its participation in metabolic reactions, while its accumulation in organelles such as mitochondria may impact energy production and redox balance.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Studies have shown that the compound can be found in various cellular locations, including the cytoplasm, mitochondria, and endoplasmic reticulum . Its localization within these compartments can affect its activity and function, as well as its interactions with other biomolecules. For instance, its presence in the mitochondria may enhance its role in energy production and oxidative stress responses.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-3-Oxopropanoic Acid can be synthesized through the reaction of malonic acid with ammonia. The process involves dissolving malonic acid in water, followed by the gradual addition of ammonia while maintaining appropriate reaction temperature and pH levels. The resulting product is then crystallized and dried to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated crystallization systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-Oxopropanoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Amino-3-Oxopropanoic Acid involves its participation in metabolic pathways. It acts as an intermediate in the Krebs cycle, contributing to the synthesis of neurotransmitters, hormones, coenzymes, and other essential biomolecules. The compound’s effects are mediated through its interaction with various enzymes and metabolic pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual functional groups (amino and keto), which confer distinct reactivity and versatility in chemical synthesis and biological processes. Its role as an intermediate in key metabolic pathways further highlights its significance .

Properties

IUPAC Name

3-amino-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO3/c4-2(5)1-3(6)7/h1H2,(H2,4,5)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJMROBVSBIBKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10178002
Record name Malonamic acid
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Molecular Weight

103.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2345-56-4
Record name 3-Amino-3-oxopropanoic acid
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Record name Malonamic acid
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Record name 3-Amino-3-Oxopropanoic Acid
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Record name Malonamic acid
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Record name Malonamic acid
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Record name Malonamic acid
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Record name MALONAMIC ACID
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Synthesis routes and methods

Procedure details

Ethyl 2-amino-4-methyl-thiophene-3-carboxylate, (27.0 mmol, 5.0 g), was heated in diethyl malonate (25 ml) at 180° C. for 3 hrs, and the formed ethanol was allowed to distil off. The oil bath temperature was lowered and diethyl malonate was distilled off at reduced pressure to give the intermediate malonic amide, 2-(2-ethoxycarbonyl-acetylamino)-4-methyl-thiophene-3-carboxylic acid ethyl ester, as an oil that slowly crystallized upon standing (7.7 g, 95%). The malonic amide was dissolved in N,N-dimethylacetamide, (DMA, 40 ml), and sodium hydride (NaH 80%, 2.0 equiv. 54 mmol, 1.62 g) was added. The mixture was heated at 60° C. for 1 h. After cooling and addition of water (300 ml), the product was precipitated by addition of concentrated hydrochloric acid (HCl) to pH 1.5. The precipitate was collected by filtration and recrystallized from methyl isobutyl ketone giving 6,7-dihydro-4-hydroxy-3-methyl-6-oxo-thieno[2,3-b]pyridine-5-carboxylic acid ethyl ester (3.8 g, 56%). The carboxylic acid ethyl ester, (11.9 mmol, 3.02 g), was dissolved in DMA (40 ml) and NaH (2.1 equiv., 25 mmol, 750 mg) was added. The mixture was heated to 40° C. for 10 min. Thereafter it was cooled to 10° C. and dimethyl sulphate (1.2 equiv., 14.3 mmol, 1.37 ml) was added. The mixture was stirred at ambient temperature for 1 h and then cooled on an ice bath. Water (200 ml) was added and the mixture was acidified with 5 M HCl to pH 1.5. The precipitate was collected and recrystallized from toluene/heptane giving the title compound (2.4 g, 75%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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